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molecular formula C13H13N3O2 B3360290 Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 88715-96-2

Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No. B3360290
M. Wt: 243.26 g/mol
InChI Key: FTSSQTHHNUYTHG-UHFFFAOYSA-N
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Patent
US04464373

Procedure details

To a stirred solution of 1.6 g of ethyl imidazo[1,2-a]quinoxaline-2-carboxylate hydrobromide (British patent application Ser. No. 79-26597, in 50 ml of ethanol was added portionwise 0.5 g of sodium borohydride and at the completion of the reaction (tlc), the mixture was poured into 250 ml of water. The mixture was extracted with ethyl acetate and the organic layer was washed with water, dried and evaporated to dryness to obtain 1.2 g (97% yield) of ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate melting at 206°-8° C.
Name
ethyl imidazo[1,2-a]quinoxaline-2-carboxylate hydrobromide
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[CH:2]1[N:6]2[C:7]3[C:12]([N:13]=[CH:14][C:5]2=[N:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:11][CH:10]=[CH:9][CH:8]=3.[BH4-].[Na+].O>C(O)C>[CH:2]1[N:6]2[C:7]3[C:12]([NH:13][CH2:14][C:5]2=[N:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:0.1,2.3|

Inputs

Step One
Name
ethyl imidazo[1,2-a]quinoxaline-2-carboxylate hydrobromide
Quantity
1.6 g
Type
reactant
Smiles
Br.C1=C(N=C2N1C1=CC=CC=C1N=C2)C(=O)OCC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at the completion of the reaction (tlc)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1NC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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